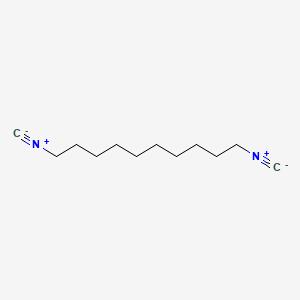
1,10-Diisocyanodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Diisocyanodecane is an organic compound with the molecular formula C12H20N2. It is a member of the diisocyanate family, characterized by the presence of two isocyanate groups (-NCO) attached to a decane backbone. This compound is primarily used in the production of polymers and as a cross-linking agent in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,10-Diisocyanodecane can be synthesized through the reaction of decane-1,10-diamine with phosgene. The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate groups. The reaction can be represented as follows:
Decane-1,10-diamine+Phosgene→this compound+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of phosgene, a highly toxic reagent, and the use of advanced purification techniques to remove any impurities.
化学反应分析
Types of Reactions: 1,10-Diisocyanodecane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, forming urethanes, ureas, and carbon dioxide, respectively.
Polymerization: It can react with polyols to form polyurethanes, which are widely used in foams, elastomers, and coatings.
Common Reagents and Conditions:
Alcohols: React with this compound under mild conditions to form urethanes.
Amines: React with this compound to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts with this compound to produce carbon dioxide and amines, which can further react to form polyureas.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
科学研究应用
1,10-Diisocyanodecane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.
作用机制
The mechanism of action of 1,10-Diisocyanodecane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas. The reactivity of the isocyanate groups is influenced by the electronic and steric environment around them, which can be modulated by the choice of solvents and catalysts.
相似化合物的比较
1,6-Diisocyanatohexane: Another diisocyanate with a shorter hexane backbone, commonly used in the production of polyurethanes.
1,12-Diisocyanatododecane: A diisocyanate with a longer dodecane backbone, used in similar applications but offering different mechanical properties due to the longer chain length.
Uniqueness: 1,10-Diisocyanodecane is unique due to its specific chain length, which provides a balance between flexibility and rigidity in the resulting polymers. This makes it particularly useful in applications requiring specific mechanical properties, such as in the production of elastomers and coatings.
属性
IUPAC Name |
1,10-diisocyanodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-13-11-9-7-5-3-4-6-8-10-12-14-2/h3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBZTCJFUBPERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCCCCCCCC[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














